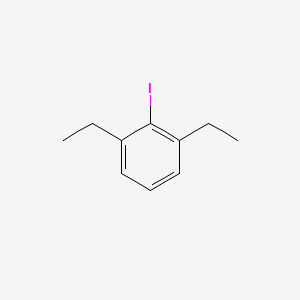

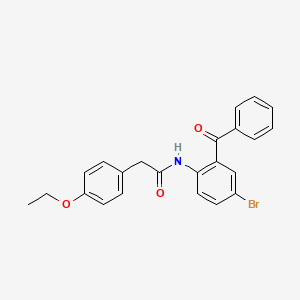

![molecular formula C26H19N3OS B2657648 2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863588-47-0](/img/structure/B2657648.png)

2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiazole derivatives, including our compound of interest, have been extensively studied for their medicinal properties. Researchers have investigated their antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . Additionally, thiazole analogs can serve as estrogen receptor ligands, neuropeptides, and adenosine receptor ligands. They may also inhibit enzymes such as poly (ADP-ribose) polymerase-1 and urokinase. The compound’s unique structure could inspire the development of novel drugs targeting specific diseases.

Anticancer Potential

Several thiazole-based compounds have demonstrated promising anticancer effects. In the case of our compound, it has been utilized in the synthesis of a new series of 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives. Some of these derivatives were evaluated against a breast cancer cell line (MCF-7) for their antitumor activity. Notably, compounds (9b), (9e), and (9f) exhibited efficacy comparable to the standard anticancer drug doxorubicin .

Antiproliferative Effects

Compounds containing similar structural motifs have shown antiproliferative effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer . Further exploration of our compound’s mechanism of action could reveal additional therapeutic potential.

Antimicrobial Properties

Thiazole derivatives have been investigated for their antimicrobial activity. Among them, compounds 1a and 1b demonstrated good antimicrobial potential . Our compound’s unique structure may contribute to its antimicrobial effects.

Metal Complexes and Luminescence

Thiazole-based ligands play a crucial role in the development of metal complexes with interesting luminescent properties. For instance, the linker bpe (bipyridyl ethylene) acts as an excellent sensitizer for lanthanide emission, enhancing luminescence in metal complexes . While not directly related to our compound, this highlights the broader applications of thiazole-based ligands.

Antioxidant and Anti-inflammatory Activities

Recent studies have identified novel thiazolo[4,5-b]pyridines with high antioxidant, anti-inflammatory, and herbicidal activities . Although our compound’s specific role in these activities remains to be explored, its thiazole moiety suggests potential involvement.

properties

IUPAC Name |

2,2-diphenyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3OS/c30-24(23(18-8-3-1-4-9-18)19-10-5-2-6-11-19)28-21-15-13-20(14-16-21)25-29-22-12-7-17-27-26(22)31-25/h1-17,23H,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPWFXILITWJDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

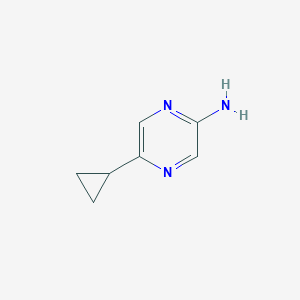

![2-amino-N-(3-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2657565.png)

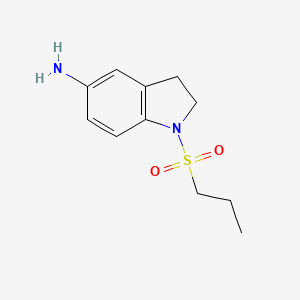

![8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2657566.png)

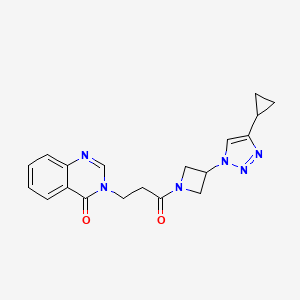

![1-isopropyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2657569.png)

![4-Ethyl-6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2657579.png)

![N~3~-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B2657583.png)

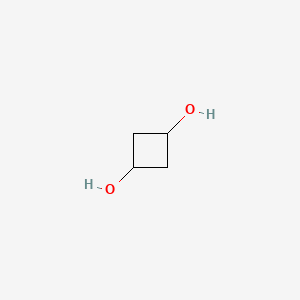

![2-Oxaspiro[3.3]heptan-5-one](/img/structure/B2657586.png)